molecular formula C60H64N2O8S B1683264 Trioxifene mesylate CAS No. 68307-81-3

Trioxifene mesylate

Cat. No. B1683264
CAS RN: 68307-81-3
M. Wt: 549.7 g/mol
InChI Key: DHFAPIZDRMEMLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trioxifene Mesylate is a mesylate salt form of trioxifene, a nonsteroidal selective estrogen receptor modulator (SERM). Trioxifene competitively inhibits the binding of estradiol to estrogen receptor alpha (ER alpha), resulting in ER alpha-mediated gene expression. Clinical development of Trioxifene has not proceeded because of lack of superior results over tamoxifen and side effect profile. (NCI)

properties

CAS RN

68307-81-3

Product Name

Trioxifene mesylate

Molecular Formula

C60H64N2O8S

Molecular Weight

549.7 g/mol

IUPAC Name

methanesulfonic acid;[2-(4-methoxyphenyl)-3,4-dihydronaphthalen-1-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone

InChI

InChI=1S/C30H31NO3.CH4O3S/c1-33-25-13-8-23(9-14-25)28-17-12-22-6-2-3-7-27(22)29(28)30(32)24-10-15-26(16-11-24)34-21-20-31-18-4-5-19-31;1-5(2,3)4/h2-3,6-11,13-16H,4-5,12,17-21H2,1H3;1H3,(H,2,3,4)

InChI Key

DHFAPIZDRMEMLX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3CC2)C(=O)C4=CC=C(C=C4)OCCN5CCCC5.CS(=O)(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3CC2)C(=O)C4=CC=C(C=C4)OCCN5CCCC5.CS(=O)(=O)O

Appearance

Solid powder

Other CAS RN

68307-81-3

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

63619-84-1 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3,4-dihydro-2-(p-methoxyphenyl)-1-naphthyl p-(2-(1-pyrrolidinyl)ethoxy)phenylketone
Lilly 133314
Lilly 88571
LY 133314
LY 88571
trioxifene
trioxifene mesylate
trioxifene methanesulfonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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